2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide
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Description
The compound “2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with the molecular formula C16H23N3O3S . It has a molecular weight of 337.4 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1 H -thieno [3,2-d]pyrimidin-3-yl)- N - (2-ethylhexyl)acetamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for this compound is InChI=1S/C16H23N3O3S/c1-3-5-6-11 (4-2)9-17-13 (20)10-19-15 (21)14-12 (7-8-23-14)18-16 (19)22 . The Canonical SMILES for this compound is CCCCC (CC)CNC (=O)CN1C (=O)C2=C (C=CS2)NC1=O .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 337.4 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 8, Exact Mass of 337.14601278 g/mol, Monoisotopic Mass of 337.14601278 g/mol, Topological Polar Surface Area of 107 Ų, Heavy Atom Count of 23, and Formal Charge of 0 . The solubility of this compound is 33.5 [ug/mL] (The mean of the results at pH 7.4) .Mechanism of Action
Target of Action
The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.
Mode of Action
As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .
Biochemical Pathways
The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .
Result of Action
The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It has been found to have broad-spectrum antibacterial activity , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in bacterial growth and survival.
Cellular Effects
Its broad-spectrum antibacterial activity suggests that it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXLRQKQLWKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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